Quinolin-8-ol hydrochloride
Overview
Description
Quinolin-8-ol hydrochloride, also known as 8-Hydroxyquinoline hydrochloride, is a compound with the molecular formula C9H8ClNO . It has a molecular weight of 181.619 . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can afford 7-bromoquinolin-8-ol .Molecular Structure Analysis
The molecular structure of Quinolin-8-ol hydrochloride consists of a quinoline core, which is a bicyclic compound that consists of a benzene ring fused with a pyridine moiety . The hydroxyl group is attached to position 8 of the quinoline core .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For example, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can afford 7-bromoquinolin-8-ol . This compound, upon treatment with NaNO2/HCl followed by reduction with Na2S2O4 in 1:1 tetrahydrofuran (THF) and water, gives 5-amino-7-bromoquinolin-8-ol .Scientific Research Applications
Repurposing in Medical Treatments
- Quinolin-8-ol hydrochloride has been investigated for potential use beyond its antimicrobial properties. For example, it shows promise in treating malignancies due to its ability to inhibit proteasome function. Its capacity to bind copper and dissolve beta-amyloid plaques has led to research into its use for Alzheimer's disease treatment (Mao & Schimmer, 2008).
Corrosion Inhibition
- Several studies have highlighted the effectiveness of Quinolin-8-ol hydrochloride derivatives in inhibiting corrosion. For instance, new bis-quinolin-8-ols have shown substantial protection properties for C35E steel in acidic environments (El Faydy et al., 2021). Another study demonstrated the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives for mild steel in acidic medium (Douche et al., 2020).
Antimicrobial and Antimalarial Activities
- Quinolin-8-ol hydrochloride derivatives have been synthesized and evaluated for their antimicrobial and antimalarial potentials. These derivatives showed significant activity against various pathogens, suggesting their potential as leads for developing new antifungal agents (Kumar et al., 2022).
Photodynamic Therapy
- Some derivatives of Quinolin-8-ol hydrochloride have been investigated for their potential in photodynamic therapy. For instance, compounds like 4-Hydroxymethylfuro[2,3-h]quinolin-2(1H)-ones have shown promising photochemotherapeutic properties, which are crucial for treating various diseases including cancer (Chilin et al., 2003).
Catalysis
- Quinolin-8-ol hydrochloride-based compounds have also been utilized in catalytic processes. For instance, their derivatives have been used in palladium(II) complexes for amine and copper-free Sonogashira coupling, indicating their role in facilitating chemical reactions (Kumar et al., 2017).
Anticancer Research
- The compound has been explored in the context of anticancer activity. Novel synthetic analogues of natural compounds, including derivatives of Quinolin-8-ol hydrochloride, have been tested for their efficacy in treating cancer (Wang et al., 2009).
Molecular Imaging in Alzheimer's Disease
- It has been used in molecular imaging studies targeting amyloid β in Alzheimer's disease. The study aimed to understand if the compound could alter the Aβ-PET signal in subjects with Alzheimer's, indicating its potential application in neurodegenerative disease research (Villemagne et al., 2017).
Future Directions
Quinoline and its derivatives have attracted significant attention due to their versatile applications in medicinal and synthetic organic chemistry . There are societal expectations that chemists should produce greener and more sustainable chemical processes . Future research may focus on developing new synthesis methods that are more environmentally friendly and efficient . Additionally, given the wide range of biological activities exhibited by compounds containing the 8-HQ moiety, these compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
properties
IUPAC Name |
quinolin-8-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBJNMSTHMBPPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937511 | |
Record name | Quinolin-8-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-ol hydrochloride | |
CAS RN |
16862-11-6 | |
Record name | 8-Quinolinol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16862-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinolin-8-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016862116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinolin-8-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinolin-8-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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